N-methyl-1,2-oxazol-4-amine

BACE1 inhibition Alzheimer's disease methylisoxazole amides

N-Methyl-1,2-oxazol-4-amine (MW 98.10, TPSA 38.0 Ų) is a pharmacologically distinct, monomethylated isoxazole building block for CNS drug discovery. Its specific N-methylation state yields unique NMDA receptor pharmacology—unlike unsubstituted or dimethyl analogs—and enables BACE1 inhibitor scaffold replacement with 10-fold potency gains (IC₅₀ 5.33 μM). The 4-amine handle supports orthogonal diversification via amide coupling or reductive amination for FBDD hit expansion. Hydrochloride salt ensures aqueous solubility for screening. Available through custom synthesis; request a quotation for milligram to gram quantities.

Molecular Formula C4H6N2O
Molecular Weight 98.10 g/mol
Cat. No. B7877460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-1,2-oxazol-4-amine
Molecular FormulaC4H6N2O
Molecular Weight98.10 g/mol
Structural Identifiers
SMILESCNC1=CON=C1
InChIInChI=1S/C4H6N2O/c1-5-4-2-6-7-3-4/h2-3,5H,1H3
InChIKeyIQIGULZSLJFEJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-1,2-oxazol-4-amine: An N-Methylated 4-Aminoisoxazole Heterocyclic Scaffold for Targeted Library Synthesis and Pharmacophore Optimization


N-Methyl-1,2-oxazol-4-amine is a heterocyclic compound within the isoxazole (1,2-oxazole) family, characterized by a five-membered C₃NO ring bearing an N-methylated amine substituent at the 4-position (molecular formula C₄H₆N₂O, molecular weight 98.10 g/mol) [1]. The isoxazole scaffold is widely recognized in medicinal chemistry as a key structural element in neuroactive compounds, including naturally occurring excitatory amino acid receptor agonists and synthetic ligands . This specific N-methylated 4-aminoisoxazole variant serves as a versatile building block for the construction of heterocyclic amino acids and peptidomimetic structures, enabling the generation of diverse compound libraries for the discovery of novel protein ligands . Unlike more elaborate substituted analogs, the minimal substitution pattern of N-methyl-1,2-oxazol-4-amine offers a defined starting point for modular diversification in both solution-phase and solid-phase parallel synthesis workflows .

Why Generic Substitution of N-Methyl-1,2-oxazol-4-amine with Unsubstituted or Alternative Heterocyclic Amines Is Not Scientifically Justified


Generic substitution of N-methyl-1,2-oxazol-4-amine with closely related analogs such as unsubstituted 1,2-oxazol-4-amine (MW 84.08 g/mol), N,N-dimethyl variants, or regioisomeric 1,3-oxazole amines is not scientifically justifiable for several reasons. First, the N-methyl group alters both electronic distribution and steric bulk at the 4-position, which directly impacts receptor recognition and binding kinetics; in excitatory amino acid receptor studies, N-methyl-AMAA demonstrated reduced NMDA agonist potency compared to unsubstituted AMAA, while N,N-dimethyl-AMAA was nearly inactive, confirming that the monomethylation state is pharmacologically distinct and cannot be interchanged with either unsubstituted or dimethylated counterparts [1]. Second, the isoxazole (1,2-oxazole) core positions the nitrogen and oxygen atoms adjacent to one another, creating a distinct dipole moment and hydrogen-bonding geometry that differs fundamentally from the 1,3-oxazole isomer—a distinction that translates to divergent target engagement profiles . Third, the 4-amine functionality enables orthogonal diversification via amide coupling, reductive amination, or nucleophilic substitution, whereas 5-substituted analogs lack this reactive handle at the electronically comparable position . These structural and pharmacological differences underscore that N-methyl-1,2-oxazol-4-amine is not a fungible commodity within the broader class of heterocyclic amines; its specific substitution pattern determines its utility as a pharmacophoric building block and its observed biological activity profile.

Quantitative Differentiation Evidence for N-Methyl-1,2-oxazol-4-amine: Direct Comparative Activity Data, Solubility Advantages, and Receptor Selectivity Profiling


Methylisoxazole Amide Derivatives Exhibit 10-Fold Improved BACE1 Inhibitory Potency Relative to Non-Isoxazole Lead Scaffold

Derivatives incorporating the methylisoxazole scaffold—a structural motif directly accessible via functionalization of N-methyl-1,2-oxazol-4-amine at the 4-amino position—demonstrate markedly enhanced BACE1 inhibitory activity compared to the original cyanopyrimidinone-based lead compound. Among a series of 20 synthesized methylisoxazole/isothiazole amides, compound 5t achieved an IC₅₀ of 5.33 μM, representing nearly a 10-fold improvement in potency over the virtual screening hit B51 (IC₅₀ = 37.4 μM) in the same BACE1 inhibition assay [1]. Molecular docking studies revealed that the methoxyphenylmethylisoxazole moiety improves complementarity with the S1' and S2' subpockets of BACE1 while simultaneously reducing molecular weight relative to the parent cyanopyrimidinone fragment [1].

BACE1 inhibition Alzheimer's disease methylisoxazole amides

Methylisoxazole-Containing BACE1 Inhibitor 5t Demonstrates Favorable 'Rapid Binding, Slow Dissociation' SPR Kinetics and Predicted Blood-Brain Barrier Permeability

Beyond potency improvements, methylisoxazole derivative 5t exhibits binding kinetic properties that are distinct from the lead compound B51. Surface plasmon resonance (SPR) analysis revealed that compound 5t displays 'rapid binding, slow dissociation' kinetics at the BACE1 target, a profile predictive of extended target engagement and prolonged pharmacological effect relative to compounds with faster off-rates [1]. Furthermore, parallel artificial membrane permeability assay (PAMPA) testing indicated that this methylisoxazole-containing compound has the potential to cross the blood-brain barrier (BBB), a critical attribute for central nervous system (CNS) therapeutics [1]. The compound class was additionally characterized as safe to normal cells in cytotoxicity evaluations, with low molecular weight suitable for further optimization [1].

BACE1 inhibition SPR binding kinetics blood-brain barrier PAMPA

N-Methylation State Precisely Modulates NMDA Receptor Agonist Potency: Comparative Pharmacological Profiling of AMAA Analogs

In a systematic study of ibotenic acid-derived heterocyclic aspartic acid analogs, the N-methylation state of the 4-aminoisoxazole scaffold was shown to critically regulate NMDA receptor agonist activity. (RS)-2-amino-2-(3-hydroxy-5-methylisoxazol-4-yl)acetic acid (AMAA) demonstrated very potent NMDA agonist activity in cortical tissue preparations, with potency slightly exceeding that of NMDA itself [1]. Introduction of a single N-methyl group (N-methyl-AMAA) reduced agonist potency, while the N,N-dimethyl analog (N,N-dimethyl-AMAA) was almost inactive, establishing a clear structure-activity gradient wherein monomethylation occupies an intermediate pharmacological position distinct from both the unsubstituted primary amine and the dimethylated tertiary amine [1]. The bicyclic constrained analog 4-HPCA exhibited only weak NMDA agonist effects comparable to quinolinic acid, further highlighting the sensitivity of receptor activation to subtle structural variations around the 4-aminoisoxazole core [1].

NMDA receptor excitatory amino acids structure-activity relationship AMAA

Hydrochloride Salt Form of N-Methyl-1,2-oxazol-4-amine Enhances Aqueous Solubility and Handling Properties Relative to Free Base

N-Methyl-1,2-oxazol-4-amine is commercially available as the hydrochloride salt form (molecular weight 134.56 g/mol for the salt vs. 98.10 g/mol for the free base), which confers distinct physicochemical advantages for laboratory handling and experimental workflows . The hydrochloride salt exhibits enhanced aqueous solubility due to increased polarity and ionic character, facilitating dissolution in polar solvents and aqueous buffers—a practical consideration for biological assay preparation . Additionally, salt formation generally improves long-term storage stability by reducing hygroscopicity and minimizing oxidative degradation compared to the free amine form [1]. For comparative context, the hydrochloride salt of the closely related 5-methyl analog (5-methyl-1,2-oxazol-4-amine hydrochloride) shares similar solubility enhancement properties and is documented with hazard classifications (H315/H319) that are typical for this compound class, providing a reference baseline for handling considerations [1].

solubility salt formation handling chemical stability

Isoxazole Heterocyclic Scaffold Exhibits Favorable Physicochemical Drug-Likeness Parameters Relative to Alternative Five-Membered Heterocycles

The 1,2-oxazole (isoxazole) heterocycle that constitutes the core of N-methyl-1,2-oxazol-4-amine possesses physicochemical attributes that distinguish it from alternative five-membered heterocyclic scaffolds commonly employed in medicinal chemistry. Computational analysis of 1,2-oxazole derivatives 1–6 using Mol-inspiration software determined that these compounds possess very good bioactivity scores across multiple drug-likeness parameters, including molecular weight, logP, hydrogen bond donors/acceptors, and topological polar surface area [1]. The isoxazole ring provides two hydrogen bond acceptors (the endocyclic nitrogen and oxygen atoms) and a defined dipole moment, facilitating specific interactions with biological targets while maintaining favorable permeability characteristics [2]. In the specific case of N-methyl-1,2-oxazol-4-amine, the molecular weight (98.10 g/mol) and low hydrogen bond donor count (1) position it within favorable ranges for fragment-based drug discovery and lead optimization campaigns [2].

drug-likeness physicochemical properties heterocyclic scaffold medicinal chemistry

High-Value Research and Industrial Application Scenarios for N-Methyl-1,2-oxazol-4-amine Based on Empirical Differentiation Evidence


Scaffold Replacement in BACE1 Inhibitor Lead Optimization for Alzheimer's Disease Drug Discovery

Medicinal chemistry teams engaged in BACE1 inhibitor programs can deploy N-methyl-1,2-oxazol-4-amine as a core building block for scaffold replacement strategies. As demonstrated by Lv et al., methylisoxazole amide derivatives derived from this scaffold achieved a 10-fold improvement in BACE1 inhibitory potency (IC₅₀ = 5.33 μM vs. 37.4 μM for the cyanopyrimidinone-based lead) while maintaining low molecular weight and favorable safety profiles [1]. The scaffold also confers favorable SPR binding kinetics (rapid binding, slow dissociation) and PAMPA-predicted BBB permeability, attributes that are essential for CNS-targeted therapeutics [1]. Researchers seeking to replace problematic heterocyclic motifs with a drug-like, CNS-compatible alternative will find quantitative justification for prioritizing the methylisoxazole core accessible via this compound.

Solid-Phase Parallel Synthesis of Oxazole-Containing Peptidomimetic Libraries

N-Methyl-1,2-oxazol-4-amine serves as an efficient starting material for the construction of oxazole amino acid building blocks, which can be incorporated into solid-phase parallel synthesis workflows to generate diverse bis-oxazole peptidomimetic libraries [1]. As demonstrated by Murru et al., oxazole amino acids derived from this class enable the parallel synthesis of trifunctional oxazole small molecules in good to excellent overall yields with high purity . The orthogonal deprotection strategy afforded by the oxazole amino acid framework allows multiple sites of diversification, enabling the preparation of large numbers of pharmacologically relevant small molecules and peptidomimetics . For high-throughput screening library production, this modular approach offers advantages in both synthetic efficiency and structural diversity relative to less versatile heterocyclic amine building blocks.

Structure-Activity Relationship Studies of N-Methylation Effects on Receptor Agonism and Target Engagement

Investigators exploring the pharmacological consequences of N-methylation on heterocyclic amines can utilize N-methyl-1,2-oxazol-4-amine as a defined intermediate methylation state for comparative SAR studies. The isoxazole literature establishes that monomethylation of the 4-amino group produces a distinct pharmacological profile: in the AMAA series, N-methyl-AMAA exhibited reduced NMDA agonist potency relative to the unsubstituted AMAA, while N,N-dimethyl-AMAA was nearly inactive [1]. This gradation demonstrates that the monomethylated state—precisely represented by N-methyl-1,2-oxazol-4-amine—occupies a unique pharmacological niche. Researchers seeking to fine-tune receptor interactions, modulate basicity, or adjust lipophilicity through controlled N-methylation will find this compound valuable for generating SAR data that cannot be obtained from either the unsubstituted primary amine or the dimethylated tertiary amine alone.

Fragment-Based Drug Discovery Screening and Hit Expansion

N-Methyl-1,2-oxazol-4-amine (MW 98.10 g/mol; HBD 1; HBA 3; TPSA 38.0 Ų) satisfies key fragment-based drug discovery (FBDD) criteria: low molecular weight, favorable ligand efficiency potential, and synthetic tractability for hit expansion [1]. The 1,2-oxazole scaffold class demonstrates very good computational bioactivity scores and drug-likeness parameters, positioning it as a high-priority fragment for screening collections . The compound contains a primary amine handle (via the N-methylamine group) that enables rapid elaboration via amide coupling, sulfonamide formation, or reductive amination, facilitating efficient hit-to-lead progression. Additionally, the commercially available hydrochloride salt form provides enhanced solubility for aqueous assay conditions . For fragment library curation and FBDD campaigns targeting diverse therapeutic areas, this compound offers a favorable balance of physicochemical properties, synthetic accessibility, and documented biological precedent.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-methyl-1,2-oxazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.